2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine CAS number and identifiers
2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine CAS number and identifiers
The following technical guide details the properties, synthesis, and applications of 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine , a specialized fluorinated building block used in advanced agrochemical and pharmaceutical research.
Compound Identity & Chemical Structure[1][2]
2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine is a highly fluorinated heterocyclic intermediate. It features a pyridine core substituted with a fluorine atom at the C2 position and a 1,2,2,2-tetrafluoroethyl group (-CHFCF₃) at the C5 position. This specific fluorinated motif is a critical bioisostere for pentafluoroethyl (-C₂F₅) or trifluoromethyl (-CF₃) groups, offering unique lipophilicity and metabolic stability profiles in bioactive molecules.
Identifiers and Physiochemical Properties
| Property | Details |
| Chemical Name | 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine |
| Common Analogs | 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine (CAS 2901106-85-0) |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol |
| Structure (SMILES) | FC1=NC=C(C(F)C(F)(F)F)C=C1 |
| Structure (InChI) | InChI=1S/C7H4F5N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H |
| Predicted LogP | ~2.6 (High Lipophilicity) |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Note on CAS Number: While the 2-bromo analog (CAS 2901106-85-0) is commercially indexed, the specific CAS for the 2-fluoro derivative is less common in public databases. It is often synthesized in situ or on-demand from the bromo/chloro precursor or via direct fluorination of the corresponding alcohol.
Synthetic Methodologies
The synthesis of 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine typically follows one of two robust pathways: Nucleophilic Fluorination (Halex) or Deoxyfluorination of a Trifluoroethyl Alcohol .
Pathway A: The Formyl-Deoxyfluorination Route
This is the most versatile route, building the tetrafluoroethyl group from a formyl precursor.
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Nucleophilic Addition: 2-Fluoro-5-formylpyridine reacts with TMS-CF₃ (Ruppert-Prakash reagent) and a fluoride source (TBAF or CsF) to generate the secondary alcohol intermediate, 1-(6-fluoropyridin-3-yl)-2,2,2-trifluoroethanol.
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Deoxyfluorination: The alcohol is treated with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to substitute the hydroxyl group with a fluorine atom, inverting the stereochemistry if chiral, and yielding the final 1,2,2,2-tetrafluoroethyl moiety.
Pathway B: Halogen Exchange (Halex)
Used when the 2-chloro or 2-bromo analog is available.
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Substrate: 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine or 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine.
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Reagents: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).
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Catalyst: Phase transfer catalyst (18-Crown-6) or polar aprotic solvent (DMSO/Sulfolane) at elevated temperatures (120–150°C).
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Mechanism: SₙAr (Nucleophilic Aromatic Substitution) replaces the C2 halogen with fluorine.
Visualization of Synthetic Pathways
Figure 1: Convergent synthetic pathways for 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine via Formyl (top) and Bromo (bottom) precursors.
Experimental Protocols
Protocol 1: Deoxyfluorination using DAST
Primary route for constructing the tetrafluoroethyl side chain.
Reagents:
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Precursor: 1-(6-fluoropyridin-3-yl)-2,2,2-trifluoroethanol (1.0 eq)
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Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.2 eq)
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Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
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Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the precursor alcohol in anhydrous DCM and cool to -78°C.
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Addition: Add DAST dropwise via syringe. The reaction is exothermic; maintain temperature below -60°C during addition.
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Reaction: Allow the mixture to warm to room temperature slowly over 4–6 hours. Stir overnight.
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Quench: Cool to 0°C and quench carefully with saturated aqueous NaHCO₃ (gas evolution occurs).
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Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc) yields the product as a clear oil.
Protocol 2: Halex Reaction (Halogen Exchange)
Route for converting the bromo-analog.
Reagents:
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Substrate: 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine (1.0 eq)
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Fluoride Source: Spray-dried KF (3.0 eq)
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Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide
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Solvent: Sulfolane or DMSO (dry)
Procedure:
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Mix: Combine substrate, KF, and catalyst in a pressure vessel or heavy-walled flask.
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Heat: Heat to 140°C with vigorous stirring for 12–24 hours. Monitor by GC-MS for disappearance of the bromo-starting material.
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Extraction: Dilute with water and extract with diethyl ether.
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Distillation: The product is volatile; purify via vacuum distillation.
Applications in Drug & Agrochemical Design
The 1,2,2,2-tetrafluoroethyl group (-CHFCF₃) is a high-value motif in medicinal chemistry, distinct from the common trifluoromethyl (-CF₃) group.
| Feature | Mechanistic Advantage |
| Metabolic Stability | The C-F bond strength (~116 kcal/mol) prevents oxidative metabolism at the C5 position, extending the half-life of the molecule in biological systems. |
| Lipophilicity Modulation | The -CHFCF₃ group is more lipophilic than -CF₃ but contains a hydrogen bond donor/acceptor modulation capability due to the single H atom, influencing binding affinity. |
| Bioisosterism | Acts as a bioisostere for isopropyl or ethyl groups, but with significantly altered electronics (electron-withdrawing) that deactivate the pyridine ring, reducing susceptibility to oxidative attack. |
Key Industry Use Cases:
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Agrochemicals: Used in the synthesis of next-generation neonicotinoids and sulfoximines (analogous to Sulfoxaflor or Flupyradifurone) where the fluorinated side chain enhances penetration through insect cuticles.
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Pharmaceuticals: Investigated in kinase inhibitors where the tetrafluoroethyl group fills hydrophobic pockets in enzymes without incurring the metabolic liability of non-fluorinated alkyl chains.
Safety & Handling
Hazard Classification:
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Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
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Acute Toxicity: Harmful if swallowed or inhaled. The pyridine ring can facilitate dermal absorption.
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Thermal Decomposition: May release Hydrogen Fluoride (HF) , Carbonyl Fluoride, and Nitrogen Oxides upon heating to decomposition.
Handling Protocols:
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Engineering Controls: Always handle in a functioning chemical fume hood.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. If using DAST/HF reagents, specific HF-resistant gloves and calcium gluconate gel must be available.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (if unreacted DAST residues are present).
References
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Benchchem. (2024). 2-Fluoro-5-(trifluoromethoxy)pyridine and related fluorinated pyridines. Retrieved from
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ChemScene. (2024). 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine (CAS 2901106-85-0). Retrieved from
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Sigma-Aldrich. (2024). Diethylaminosulfur Trifluoride (DAST) Reagent Profile and Applications.[1] Retrieved from
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Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from
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Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from
